Cas no 32967-08-1 (Methyl 5-phenethylpicolinate)

Methyl 5-phenethylpicolinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-phenethylpicolinate
- methyl 5-(2-phenylethyl)pyridine-2-carboxylate
- 32967-08-1
- Methyl5-phenethylpicolinate
-
- Inchi: InChI=1S/C15H15NO2/c1-18-15(17)14-10-9-13(11-16-14)8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3
- InChI Key: MOUKGNRBJDQMLR-UHFFFAOYSA-N
- SMILES: COC(=O)C1=NC=C(CCC2=CC=CC=C2)C=C1
Computed Properties
- Exact Mass: 241.110278721g/mol
- Monoisotopic Mass: 241.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 39.2Ų
Methyl 5-phenethylpicolinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM177364-1g |
methyl 5-phenethylpicolinate |
32967-08-1 | 95% | 1g |
$549 | 2021-08-05 | |
Alichem | A029207762-1g |
Methyl 5-phenethylpicolinate |
32967-08-1 | 95% | 1g |
$521.40 | 2023-09-02 | |
Crysdot LLC | CD11144211-1g |
Methyl 5-phenethylpicolinate |
32967-08-1 | 95+% | 1g |
$581 | 2024-07-16 | |
Chemenu | CM177364-1g |
methyl 5-phenethylpicolinate |
32967-08-1 | 95% | 1g |
$549 | 2022-06-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733416-1g |
Methyl 5-phenethylpicolinate |
32967-08-1 | 98% | 1g |
¥4924.00 | 2024-05-19 |
Methyl 5-phenethylpicolinate Related Literature
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Additional information on Methyl 5-phenethylpicolinate
Methyl 5-phenethylpicolinate (CAS No. 32967-08-1): A Comprehensive Overview
Methyl 5-phenethylpicolinate, identified by its Chemical Abstracts Service (CAS) number CAS No. 32967-08-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various biological and medical contexts. The detailed exploration of this molecule not only highlights its chemical characteristics but also delves into the latest research findings that underscore its relevance in modern science.
The molecular structure of Methyl 5-phenethylpicolinate consists of a phenethyl group attached to a picolinic acid moiety, which is esterified with a methyl group. This configuration imparts distinct pharmacological properties that make it a candidate for further investigation in drug development. The phenethyl moiety, known for its presence in several natural products and psychoactive substances, suggests possible interactions with central nervous system receptors, while the picolinic acid component may contribute to metabolic stability and bioavailability.
Recent studies have begun to unravel the biological significance of Methyl 5-phenethylpicolinate. Research indicates that this compound may exhibit neuroprotective effects, making it a promising candidate for the development of therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The interaction between the phenethyl group and neurotransmitter receptors has been a focal point of investigation, with preliminary findings suggesting potential modulation of pathways involved in cognitive function and synaptic plasticity.
In addition to its neuropharmacological potential, Methyl 5-phenethylpicolinate has shown promise in other areas of biomedical research. Its structural features suggest possible applications in anti-inflammatory and antioxidant therapies. The picolinic acid component is known to possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Furthermore, the compound's ability to interact with various biological targets makes it a versatile tool for studying molecular mechanisms underlying various pathological conditions.
The synthesis and characterization of Methyl 5-phenethylpicolinate have been subjects of considerable interest in synthetic chemistry. Advanced synthetic methodologies have been employed to optimize the production of this compound, ensuring high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic esterification have been particularly useful in constructing the complex framework of this molecule. These advancements not only facilitate the production of Methyl 5-phenethylpicolinate but also contribute to the broader field of organic synthesis by providing new insights into efficient and sustainable chemical transformations.
The pharmacokinetic profile of Methyl 5-phenethylpicolinate is another critical aspect that has been extensively studied. Understanding how the body processes this compound is essential for determining its therapeutic efficacy and safety profile. Preliminary pharmacokinetic studies suggest that Methyl 5-phenethylpicolinate exhibits moderate bioavailability and a reasonable half-life, indicating its potential for systemic administration. However, further research is needed to fully elucidate its metabolic pathways and excretion mechanisms.
Future directions in the study of Methyl 5-phenethylpicolinate include exploring its interactions with other therapeutic agents and assessing its potential in combination therapies. The compound's multifaceted properties make it an attractive candidate for developing novel drug regimens that address complex diseases from multiple angles. Additionally, computational modeling and molecular dynamics simulations are being employed to predict the binding affinities and interactions of Methyl 5-phenethylpicolinate with biological targets, which could accelerate the drug discovery process.
The ethical considerations surrounding the use of Methyl 5-phenethylpicolinate are also important to address. As with any potential therapeutic agent, ensuring safety through rigorous clinical trials is paramount. Additionally, considerations regarding environmental impact during synthesis and disposal must be taken into account to promote sustainable practices in pharmaceutical research.
In conclusion, Methyl 5-phenethylpicolinate (CAS No. 32967-08-1) represents a fascinating compound with diverse applications in pharmaceutical chemistry and biochemistry. Its unique structure and functional properties have positioned it as a promising candidate for further research in neuroprotection, anti-inflammation, and other therapeutic areas. As scientific understanding continues to evolve, Methyl 5-phenethylpicolinate is poised to play an increasingly significant role in addressing some of the most pressing challenges in modern medicine.
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